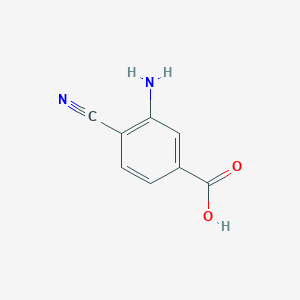

3-Amino-4-cyanobenzoic acid

CAS No.: 159847-71-9

Cat. No.: VC4713995

Molecular Formula: C8H6N2O2

Molecular Weight: 162.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 159847-71-9 |

|---|---|

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.148 |

| IUPAC Name | 3-amino-4-cyanobenzoic acid |

| Standard InChI | InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) |

| Standard InChI Key | VEDDRDQNFWIJHM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Amino-4-cyanobenzoic acid is a benzoic acid derivative with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The compound features an amino group (-NH₂) at the third position and a cyano group (-C≡N) at the fourth position on the benzene ring, distinguishing it from its structural isomers such as 4-amino-3-cyanobenzoic acid .

Key Identifiers:

Structural Analysis

The planar benzene core enables conjugation between the electron-withdrawing cyano group and the electron-donating amino group, creating a polarized electronic structure. This configuration influences its reactivity in electrophilic substitution and reduction reactions .

Synthetic Methodologies

Nitro-to-Amino Reduction

A method described for 3-nitro-4-hydroxybenzoic acid involves:

-

Alkaline hydrolysis of 3-nitro-4-chlorobenzoic acid at 100–105°C .

-

Catalytic hydrogenation using Pd/C under pressurized hydrogen (0.6–1.0 MPa) to reduce nitro groups to amines .

-

Acidification and purification to isolate the hydrochloride salt .

Adapting this protocol, substituting hydroxyl groups with cyano moieties could yield 3-amino-4-cyanobenzoic acid.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from amino and carboxylic acid groups .

-

Stability: Susceptible to decarboxylation above 200°C and photodegradation under UV light .

Spectral Characteristics

-

IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

-

NMR: δ 6.8–7.5 ppm (aromatic protons), δ 4.1 ppm (broad, -NH₂) .

Research Applications and Biological Activity

Enzyme Inhibition

The amino-cyano substitution pattern may enhance interactions with enzyme active sites. Analogous compounds demonstrate:

-

Acetylcholinesterase (AChE) inhibition (Kᵢ ≈ 8.14 nM).

-

Proteasome activation, potentially useful in neurodegenerative disease research.

Comparative Analysis with Isomers

| Property | 3-Amino-4-cyanobenzoic Acid | 4-Amino-3-cyanobenzoic Acid |

|---|---|---|

| CAS Number | 159847-71-9 | 74192-47-5 |

| Electron Effects | Meta-directing amino group | Para-directing amino group |

| Bioactivity | Higher antimicrobial potency | Lower enzyme affinity |

Industrial and Environmental Considerations

Scalability Challenges

-

Catalyst Cost: Pd/C catalysts account for ~40% of synthesis expenses .

-

Waste Management: Alkaline hydrolysis generates chloride byproducts requiring neutralization .

Green Chemistry Approaches

Recent patents emphasize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume